3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-15(18)14(17)10-13/h2-4,6-7,9-10H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGHKIAGQWFKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644083 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-93-7 | |
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Propiophenone Derivatives
A key step in synthesizing the chlorinated aromatic ketone involves chlorination of propiophenone derivatives using aluminum chloride as a catalyst and chlorine gas as the chlorinating agent. This method is well-documented for the preparation of 3'-chloropropiophenone, a close structural analog and intermediate for the target compound.
Process Summary:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Mix propiophenone with aluminum chloride catalyst and solvent (1,2-dichloroethane) | Temperature: 15–70 °C; Chlorine gas fed slowly | Electrophilic aromatic substitution chlorination at 3' position |
| 2 | Low-temperature hydrolysis to quench reaction | < 0 °C | Deactivation of catalyst and removal of byproducts |
| 3 | Washing and phase separation | Water and acid/base washes | Purification of crude chlorinated product |
| 4 | Vacuum distillation | ~170 °C | Isolation of high-purity 3'-chloropropiophenone (99.7–99.9%) |
| 5 | Final rectification | Controlled temperature distillation | Yield: 88–90% |
This method avoids hazardous diazotization routes, improves selectivity, and minimizes environmental impact by recycling acidic aqueous waste.
Incorporation of Fluorine Substitution
The fluorine atom at the 4' position is typically introduced via starting materials that already contain fluorine substituents, such as 3-chloro-4-fluorobenzene derivatives or via selective fluorination reactions. The preparation of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene by catalytic hydrogenation is a related process that can provide fluorinated intermediates for further functionalization.
Formation of the 3-(3-methylphenyl)propiophenone Moiety
The 3-(3-methylphenyl) substituent can be introduced via Friedel-Crafts acylation or coupling reactions:
Friedel-Crafts Acylation: Reacting 3-methylphenyl derivatives with acyl chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl3) to form the propiophenone backbone with the methylphenyl group at the 3-position.
Grignard Reaction: Formation of the ketone via reaction of arylmagnesium halides with appropriate nitriles or acid derivatives. Continuous flow Grignard synthesis has been shown to improve yields and scalability for similar propiophenone derivatives.
Integrated Synthetic Route Proposal for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone
Based on the above methods, a plausible preparation route is:
Starting Material Preparation:
- Use 3-chloro-4-fluorobenzene derivatives as aromatic starting materials.
- Prepare 3-(3-methylphenyl)propiophenone via Friedel-Crafts acylation or Grignard reaction.
-
- Chlorinate the propiophenone derivative at the 3' position using AlCl3 catalysis and chlorine gas in 1,2-dichloroethane solvent, controlling temperature and reaction time for selectivity.
-
- Employ low-temperature hydrolysis, washing, and vacuum distillation to isolate the target compound with high purity (>99.7%).
Comparative Data Table of Preparation Parameters
| Parameter | Conditions / Details | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl3) | High activity and selectivity |
| Solvent | 1,2-Dichloroethane | Low corrosivity, recyclable |
| Chlorinating Agent | Chlorine gas (Cl2) | Controlled feeding for regioselective chlorination |
| Temperature Range | 15–70 °C (chlorination), <0 °C (hydrolysis) | Temperature control critical for selectivity and safety |
| Reaction Time | 6–10 hours (chlorination) | Monitored by chromatogram tracking |
| Purification Techniques | Washing (acid/base), vacuum distillation | Achieves purity 99.7–99.9% |
| Yield | 88–90% | High yield compared to diazotization methods |
| Environmental Impact | Acidic aqueous waste recycled | Minimal pollution, sustainable process |
Research Findings and Advantages
The aluminum chloride catalyzed chlorination method provides a safer, more efficient alternative to diazotization and Sandmeyer reactions, which involve carcinogenic reagents and generate hazardous waste.
The use of 1,2-dichloroethane as solvent reduces equipment corrosion and allows for recycling of acidic waste streams, aligning with green chemistry principles.
Continuous flow techniques for related propiophenone derivatives have demonstrated improved yields (up to 84%) and scalability, suggesting potential for adaptation to this compound’s synthesis.
The method yields a product with high purity (>99.7%), suitable for pharmaceutical intermediate applications.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
3’-Chloro-4’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-chloro-4’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural differences and physicochemical properties of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone and related compounds:
Key Observations:
Halogen Substitution: The presence of chlorine and fluorine in the target compound enhances its electron-withdrawing character compared to non-halogenated analogs like 4'-Fluoro-3-(3-methylphenyl)propiophenone . This may influence reactivity in nucleophilic addition or coupling reactions.
Methoxy vs. Methyl Substituents : Methoxy-containing analogs (e.g., CAS 898774-90-8) exhibit higher molecular weights and boiling points due to increased polarity and hydrogen-bonding capacity .
Biological Activity
3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, a synthetic organic compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14ClF
- Molecular Weight : 284.73 g/mol
- CAS Number : 2923-66-2
The compound's structure includes a chloro and a fluoro substituent on the aromatic ring, which may influence its biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of estrogen receptors, similar to other compounds used in breast cancer therapy.
- Case Study : In vitro studies demonstrated that this compound reduces the viability of MCF-7 breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
- Research Findings : A study conducted by Jana et al. (2023) reported that treatment with this compound significantly reduced the expression of these cytokines in LPS-stimulated RAW 264.7 macrophages .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the compound's safety profile. Preliminary data suggest that it may cause irritation upon contact with skin or mucous membranes and could be harmful if ingested or inhaled .
| Toxicity Parameter | Observation |
|---|---|
| Eye Irritation | Causes irritation |
| Skin Irritation | Causes irritation |
| Inhalation Risk | May cause respiratory tract irritation |
In Vitro Studies
- Cell Viability Assays : Various assays (MTT, Trypan Blue exclusion) have shown a dose-dependent decrease in cell viability in cancer cell lines treated with this compound.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in annexin V-positive cells after treatment, indicating apoptosis.
In Vivo Studies
Animal models have been used to assess the compound's efficacy and safety:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone with high yield and purity?
- Methodology : A Friedel-Crafts acylation reaction is suitable for introducing the 3-methylphenyl group into the propiophenone backbone. For example, reacting 3-chloro-4-fluorobenzoyl chloride with 3-methylbenzene in the presence of AlCl₃ (Lewis acid catalyst) under anhydrous conditions at 70–80°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry (e.g., 1:1.2 molar ratio of aromatic substrate to acyl chloride) to minimize side products.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR : ¹H NMR identifies substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm; aromatic protons split by Cl/F substituents). ¹³C NMR confirms carbonyl (C=O) at ~200 ppm and aromatic carbons .
- Mass Spectrometry : HRMS (High-Resolution MS) validates the molecular formula (C₁₆H₁₃ClFO). ESI-MS in positive ion mode detects [M+H]⁺ peaks .
- IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone group; C-Cl and C-F stretches appear at 550–750 cm⁻¹ .
Q. What experimental protocols are used to determine the physicochemical properties (e.g., solubility, melting point) of this compound?
- Melting Point : Use a capillary tube method with a calibrated melting point apparatus. Compare observed values (e.g., 35–38°C) to literature data for structurally similar compounds (e.g., 3-Fluoro-4-(trifluoromethyl)propiophenone) .
- Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol, hexane) at 25°C. Note low solubility in polar solvents due to hydrophobic aryl groups .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Approach : Perform DFT calculations (e.g., Gaussian 16) to model reaction pathways. Analyze Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) and steric effects from the 3-methylphenyl group. Compare with experimental kinetics (e.g., SN2 reactions with Grignard reagents) .
- Validation : Cross-reference computational results with HPLC monitoring of reaction intermediates (C18 column, acetonitrile/water mobile phase) .
Q. What strategies mitigate contradictions in toxicity assessments for halogenated propiophenones like this compound?
- Toxicity Profiling :
- In vitro assays : Use HepG2 cells for acute toxicity screening (MTT assay). Note limited data availability for chronic exposure .
- Ecotoxicity : Follow OECD 201/202 guidelines for algae/daphnia tests. Address data gaps by extrapolating from structurally similar compounds (e.g., 3-Chlorophenanthrene) .
Q. How does the electronic effect of fluorine substitution influence the compound’s photostability under UV light?
- Experimental Design :
- Expose the compound to UV light (λ = 254 nm) in quartz cuvettes. Monitor degradation via UV-Vis spectroscopy (absorbance at 270 nm).
- Compare degradation rates with non-fluorinated analogs (e.g., 3'-Chloropropiophenone). Fluorine’s electron-withdrawing effect reduces π→π* transition energy, increasing photostability .
- Advanced Analysis : Use LC-MS/MS to identify photodegradation byproducts (e.g., dehalogenated or oxidized species) .
Methodological Considerations
Q. What chromatographic techniques optimize the separation of this compound from synthetic impurities?
- HPLC : Use a C18 column with isocratic elution (acetonitrile:water = 70:30). Adjust pH to 3.0 (with 0.1% formic acid) to enhance peak resolution for halogenated byproducts .
- GC-MS : Derivatize the compound with BSTFA to improve volatility. Monitor fragments at m/z 172 (base peak for propiophenone backbone) .
Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic pathways of this compound in biological systems?
- Labeling Protocol : Synthesize the compound with ¹³C at the carbonyl carbon via Claisen condensation with labeled acetic acid.
- Metabolic Studies : Administer to rat hepatocytes and analyze metabolites using LC-HRMS. Identify hydroxylation at the 3-methylphenyl group or defluorination pathways .
Data Contradiction Resolution
Q. How should researchers address discrepancies in reported melting points for structurally similar halogenated propiophenones?
- Root Cause Analysis : Variations may arise from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to detect polymorph transitions.
- Standardization : Recrystallize samples from ethanol/water mixtures and report solvent used (e.g., mp 38–40°C in ethanol vs. 35–38°C in hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
